N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide is a synthetic compound notable for its complex structure and potential applications in medicinal chemistry. This compound features a tetrazole ring, which is recognized for its biological activity, and a sulfonamide group that enhances its pharmacological properties. The compound's IUPAC name reflects its intricate molecular architecture, which includes various functional groups that contribute to its chemical behavior and reactivity.
The compound is cataloged under the CAS number 1040653-25-5, with additional identifiers available in chemical databases such as PubChem and ChemSpider. These databases provide detailed information about its molecular structure, synthesis methods, and potential applications in research and industry.
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide belongs to the class of organofluorine compounds and tetrazoles. It is primarily classified as a sulfonamide due to the presence of the sulfonamide functional group, which is known for its utility in pharmaceuticals, particularly as antimicrobial agents.
The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide typically involves several steps:
The synthesis may require optimization to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) can be employed for purification. Additionally, variations in solvent systems and reaction conditions (temperature, pressure) may influence the efficiency of each synthetic step.
The molecular formula of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide is C13H12F3N5O2S. The structure comprises:
The compound's molecular weight is approximately 341.33 g/mol. Key structural features include:
XGQZBHQGZQYFJZ-UHFFFAOYSA-N
C(C1=NNN=N1)NCC2=CC(=C(C=C2F)S(=O)(=O)N)F
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide involves interaction with specific biological targets:
Physical properties include:
Chemical properties involve:
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide has several scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: